molecular formula C22H14N2O5 B11534413 N-(4'-nitrobiphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide

N-(4'-nitrobiphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11534413
M. Wt: 386.4 g/mol
InChI Key: POVDEXKCWNYQSO-UHFFFAOYSA-N
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Description

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl structure with a nitro group and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with a boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like dioxane . The chromene moiety can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and other steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chromene moiety can be hydrogenated to form dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene moiety can intercalate with DNA or interact with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of both the biphenyl and chromene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H14N2O5/c25-21(19-13-16-3-1-2-4-20(16)29-22(19)26)23-17-9-5-14(6-10-17)15-7-11-18(12-8-15)24(27)28/h1-13H,(H,23,25)

InChI Key

POVDEXKCWNYQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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